![molecular formula C18H19FN2O2 B4881414 N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B4881414.png)
N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide
Vue d'ensemble
Description
N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide, also known as FDA-approved drug ABT-888 or Veliparib, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair and replication, making Veliparib a promising drug for cancer treatment.
Mécanisme D'action
Veliparib selectively inhibits PARP enzymes, which play a crucial role in DNA repair and replication. PARP enzymes are activated in response to DNA damage and recruit other proteins to repair the damage. By inhibiting PARP enzymes, Veliparib prevents DNA repair and replication, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
Veliparib has been shown to have minimal toxicity and is well-tolerated in patients. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in various types of cancer, including ovarian, breast, and lung cancer. Veliparib has also been shown to have potential use in combination with other targeted therapies.
Avantages Et Limitations Des Expériences En Laboratoire
Veliparib is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP enzymes in DNA repair and replication. However, Veliparib has limitations in terms of its selectivity for PARP enzymes and its potential off-target effects. Further research is needed to fully understand the advantages and limitations of Veliparib in lab experiments.
Orientations Futures
There are several future directions for the use of Veliparib in cancer treatment. One potential direction is the development of personalized cancer therapies based on the genetic mutations present in a patient's tumor. Veliparib has also been studied for its use in combination with other targeted therapies and immunotherapies. Further research is needed to fully understand the potential of Veliparib in cancer treatment and to develop more effective cancer therapies.
Applications De Recherche Scientifique
Veliparib has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting PARP enzymes, which leads to DNA damage and cell death in cancer cells. Veliparib has also been studied for its use in combination with other targeted therapies such as inhibitors of DNA repair enzymes and immune checkpoint inhibitors.
Propriétés
IUPAC Name |
N,N-diethyl-4-[(4-fluorobenzoyl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-3-21(4-2)18(23)14-7-11-16(12-8-14)20-17(22)13-5-9-15(19)10-6-13/h5-12H,3-4H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZUUVYLZZRTMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.